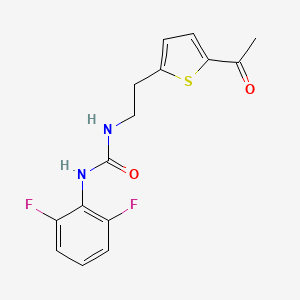
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C15H14F2N2O2S and its molecular weight is 324.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on similar urea derivatives has demonstrated antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. For instance, compounds synthesized from a process involving acetylthiophene derivatives have shown very good antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans (K. Sujatha et al., 2019).
Synthesis and Chemical Transformations
Urea derivatives have been utilized in various chemical synthesis and transformation processes. The Lossen rearrangement, facilitated by certain urea compounds, exemplifies the utility in synthesizing hydroxamic acids and ureas from carboxylic acids, offering a milder, racemization-free method that is both environmentally friendly and cost-effective (Kishore Thalluri et al., 2014).
Antioxidant Activity
Certain urea derivatives synthesized through reactions involving acetylthiophene have been tested for their antioxidant activity, showcasing the potential of these compounds in contributing to the development of novel antioxidant agents (S. George et al., 2010).
Corrosion Inhibition
Urea derivatives, particularly those containing triazinyl groups, have been investigated for their efficiency as corrosion inhibitors for metals in acidic environments. These studies reveal the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates (B. Mistry et al., 2011).
Photoluminescent Properties
Some urea derivatives exhibit interesting photoluminescent properties, suggesting applications in the development of luminescent materials. The study of lanthanide-thiophene-2,5-dicarboxylate frameworks incorporating urea groups demonstrates the potential for creating materials with specific luminescent characteristics, which could have applications in sensors, displays, and lighting technologies (Cai‐Hong Zhan et al., 2012).
Propriétés
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c1-9(20)13-6-5-10(22-13)7-8-18-15(21)19-14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYGQIINDIFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)
![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)
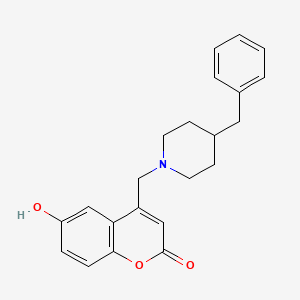
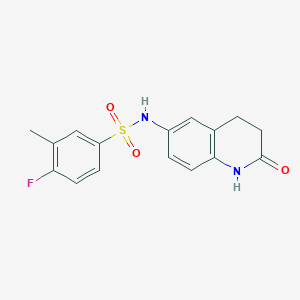
![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)
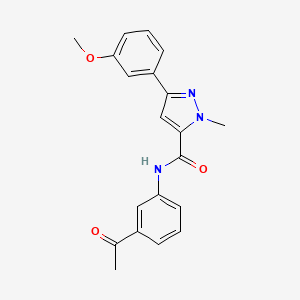


![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)
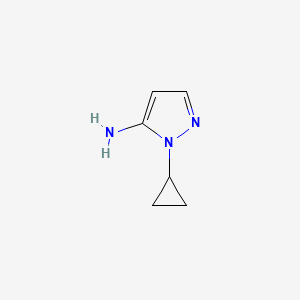
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)
